5-Cyclopropylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-cyclopropylisoquinoline |
InChI |
InChI=1S/C12H11N/c1-2-10-8-13-7-6-12(10)11(3-1)9-4-5-9/h1-3,6-9H,4-5H2 |
InChI Key |
QVZFOHKKBMYDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopropylisoquinoline and Its Analogs
De Novo Synthesis Approaches to the 5-Cyclopropylisoquinoline Core
De novo synthesis refers to the construction of the this compound molecule from simpler, acyclic or monocyclic precursors. pixorize.comresearchgate.netmdpi.comnih.govresearchgate.net This can be achieved through various ring-forming reactions to build the isoquinoline (B145761) scaffold, followed by or incorporating the introduction of the cyclopropyl (B3062369) group at the C-5 position.
Strategic Ring-Forming Reactions for Isoquinoline Scaffold Construction
The isoquinoline framework can be assembled through several established synthetic routes. These methods often involve the cyclization of a substituted phenethylamine (B48288) or a related derivative. While not specific to this compound, these general methods provide the foundational chemistry for its synthesis.
One powerful approach involves the palladium-catalyzed α-arylation of ketones. pnas.orgnih.gov This method allows for the convergent combination of readily available ketones and aryl halides, which can be designed to include the necessary precursors for the isoquinoline ring. pnas.orgnih.gov For instance, an aryl bromide with a protected aldehyde or ketone at the ortho-position can be coupled with a ketone. Subsequent treatment with an acidic ammonium (B1175870) source facilitates both deprotection and cyclization to form the isoquinoline ring. nih.gov This strategy offers a high degree of flexibility, allowing for the synthesis of polysubstituted isoquinolines. pnas.orgnih.gov
Another versatile method is the reaction of 2-alkynylbenzaldehydes with 2-isocyanoacetates, catalyzed by silver triflate, to efficiently produce isoquinolines. organic-chemistry.org Additionally, copper-catalyzed cascade reactions of 2-haloaryloxime acetates with various active methylene (B1212753) compounds provide a chemo- and regioselective route to a broad range of isoquinoline derivatives. organic-chemistry.org
The following table summarizes some key ring-forming reactions for isoquinoline synthesis:
| Reaction Type | Key Reagents | Catalyst | Notes |
| Palladium-catalyzed α-arylation | Ketones, Aryl halides with ortho-protected carbonyl | Palladium complexes | Allows for convergent and regioselective synthesis. pnas.orgnih.gov |
| Silver-catalyzed cyclization | 2-Alkynylbenzaldehydes, 2-Isocyanoacetates | Silver triflate | Efficiently provides substituted isoquinolines. organic-chemistry.org |
| Copper-catalyzed cascade | 2-Haloaryloxime acetates, Active methylene compounds | Copper catalyst | High chemo- and regioselectivity. organic-chemistry.org |
| Rhodium-catalyzed C-H activation | Aryl ketones, Hydroxylamine, Internal alkynes | Rhodium(III) complexes | One-pot, three-component reaction for rapid assembly. organic-chemistry.org |
Direct Cyclopropylation Methods at the C-5 Position of the Isoquinoline Ring
Directly introducing a cyclopropyl group at the C-5 position of a pre-existing isoquinoline ring presents a significant synthetic challenge. This is due to the inherent reactivity of the isoquinoline nucleus, where electrophilic substitution typically occurs at positions other than C-5. However, advancements in C-H activation chemistry offer potential pathways. For instance, rhodium(III)-catalyzed cyclopropanation initiated by C-H activation has been demonstrated for related heterocyclic systems, suggesting a possible, though yet to be specifically reported, route for the direct cyclopropylation of isoquinoline at the C-5 position. acs.org
Palladium-Catalyzed Coupling Reactions for Cyclopropyl Installation
A more established and versatile method for introducing a cyclopropyl group at a specific position on an aromatic ring is through palladium-catalyzed cross-coupling reactions. otago.ac.nzresearchgate.net This approach would typically involve a 5-halo-isoquinoline (e.g., 5-bromo- or 5-iodoisoquinoline) and a cyclopropylboronic acid or a related organometallic cyclopropyl reagent in a Suzuki-Miyaura coupling reaction.
The general steps for this approach are:
Synthesis of a 5-haloisoquinoline : This can be achieved through various established methods for the halogenation of isoquinoline.
Palladium-catalyzed cross-coupling : The 5-haloisoquinoline is then reacted with a cyclopropylating agent in the presence of a palladium catalyst and a suitable base.
The Suzuki cross-coupling reaction has been successfully used to install phenyl groups at the 8-position of isoquinoline, demonstrating the feasibility of this methodology for functionalizing the isoquinoline ring with new carbon-carbon bonds. otago.ac.nz
Post-Synthetic Functionalization and Derivatization Strategies for this compound
Post-synthetic modification involves chemically altering the this compound molecule after its initial synthesis. nih.govnih.govrsc.orgrsc.orgescholarship.org This allows for the introduction of new functional groups and the exploration of the chemical space around the core structure.
Electrophilic Aromatic Substitution Reactions on the Isoquinoline Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.egmnstate.edulibretexts.orgdalalinstitute.commasterorganicchemistry.com In the case of isoquinoline, the electron-withdrawing nature of the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack and directs incoming electrophiles to the benzene (B151609) ring. The positions most susceptible to electrophilic attack are C-5 and C-8. The presence of the cyclopropyl group at C-5, being an activating group, would likely influence the regioselectivity of further substitutions.
Common electrophilic aromatic substitution reactions include:
Nitration : Introduction of a nitro group (–NO₂) using nitric acid and sulfuric acid. minia.edu.eg The nitro group is a meta-director and can be subsequently reduced to an amino group. mnstate.edu
Halogenation : Introduction of a halogen (e.g., Br, Cl) using a halogen source and a Lewis acid catalyst. minia.edu.eg
Sulfonation : Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. This reaction is often reversible. minia.edu.eg
The directing effects of both the nitrogen in the isoquinoline ring and the C-5 cyclopropyl group would need to be considered to predict the outcome of these reactions. The cyclopropyl group is an ortho, para-director, which would favor substitution at C-4 and C-6. However, the strong directing effect of the isoquinoline nitrogen to C-8 would also play a significant role.
Nucleophilic Addition and Substitution Reactions
Nucleophilic reactions on the isoquinoline ring are also possible, particularly on the pyridine ring which is electron-deficient. labster.comnih.govlibretexts.orgcem.commasterorganicchemistry.comlibretexts.org
Nucleophilic Addition : Strong nucleophiles can add to the C=N bond of the isoquinoline ring. labster.comlibretexts.orglibretexts.org For example, organometallic reagents or hydrides can add to the C-1 position. The presence of the C-5 cyclopropyl group is unlikely to significantly affect the reactivity of the C-1 position towards nucleophiles.
Nucleophilic Aromatic Substitution (SNA_r) : If a good leaving group (e.g., a halogen) is present on the isoquinoline ring, it can be displaced by a nucleophile. For instance, a 1-haloisoquinoline can undergo aminocarbonylation in the presence of a palladium catalyst to form isoquinoline-1-carboxamides. mdpi.com While this is not directly on the this compound core, it demonstrates the potential for nucleophilic substitution on the isoquinoline system.
Orthogonal Derivatization Techniques for Multi-functionalization
Orthogonal derivatization is a synthetic strategy that involves the modification of one functional group in a molecule in the presence of others, without affecting them. This is achieved by using protecting groups or by employing reaction conditions that are highly specific to a particular reactive site. In the context of multi-functionalized isoquinoline analogs, this allows for the sequential and controlled introduction of various substituents at different positions on the heterocyclic core.
The synthesis of complex this compound analogs often starts with a scaffold bearing multiple, differentially reactive functional groups, such as halogens at various positions. For instance, the synthesis of 8-bromo-3-chloro-5-cyclopropylisoquinoline provides a key intermediate for orthogonal derivatization. google.com The bromo and chloro substituents exhibit different reactivities in common cross-coupling reactions. This differential reactivity allows for selective functionalization. For example, a Suzuki coupling might be performed selectively at the more reactive C-Br bond, followed by a subsequent, different coupling or nucleophilic substitution reaction at the less reactive C-Cl bond.
Similarly, patent literature describes the synthesis of isoquinoline derivatives where different positions are functionalized with groups like carboxylates or trifluoromethanesulfonates alongside halogens. google.comgoogle.com An ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-8-cyclopropyl-isoquinoline-3-carboxylate intermediate, for example, contains a protected amine and an ester group. google.com The ester can be selectively hydrolyzed to a carboxylic acid using sodium hydroxide (B78521) without removing the acid-labile tert-butoxycarbonyl (t-BOC) protecting group, demonstrating an orthogonal step. google.com Conversely, the t-BOC group could be removed under acidic conditions while leaving the ester intact.
These techniques are crucial for building a library of diverse analogs from a common intermediate, enabling systematic exploration of structure-activity relationships.
Table 1: Examples of Orthogonal Derivatization Strategies for Isoquinoline Analogs
| Starting Scaffold Example | Position 1 | Position 2 | Orthogonal Step 1 | Orthogonal Step 2 |
|---|---|---|---|---|
8-bromo-3-chloro-5-cyclopropylisoquinoline |
C8-Br | C3-Cl | Selective reaction at C8 (e.g., Suzuki coupling) | Reaction at C3 (e.g., Buchwald-Hartwig amination) |
ethyl 7-(piperazin-1-yl)-8-cyclopropyl-isoquinoline-3-carboxylate (N-BOC protected) |
C3-Ester | N-BOC | Selective ester hydrolysis (basic conditions) | Selective BOC deprotection (acidic conditions) |
Chemo-, Regio-, and Stereoselective Modifications of the Cyclopropyl Ring
While the isoquinoline core is a primary site for derivatization, the cyclopropyl ring itself offers opportunities for modification. These reactions must be carefully controlled to achieve the desired chemo-, regio-, and stereoselectivity.
The cyclopropane (B1198618) ring is relatively stable but can be activated towards C-C bond cleavage or functionalization by the introduction of adjacent activating groups. rsc.org Such groups polarize the ring, making it susceptible to nucleophilic or electrophilic attack.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For the cyclopropyl ring, a key chemoselective challenge is achieving functionalization without inducing ring-opening. The presence of electron-withdrawing groups like esters or sulfones can facilitate ring-opening reactions. rsc.orgscispace.com Conversely, transition metal-catalyzed C-H functionalization can allow for the introduction of new bonds directly onto the cyclopropyl ring while preserving the three-membered structure. acs.org For example, a sulfoxide-metal exchange strategy can generate a cyclopropyl Grignard reagent, which can then react with various electrophiles to functionalize the ring directly. nih.gov
Regioselectivity: This addresses the control of where a reaction occurs on the molecule. In substituted cyclopropanes, regioselectivity is often dictated by the electronic properties of the existing substituents. For instance, palladium-catalyzed intramolecular direct alkenylation has been used to create cyclopropyl-fused azacycles, where the site of C-H activation is directed by the tethered heterocyclic system. acs.org The regioselectivity of ring-opening reactions is also heavily influenced by substituents, which can stabilize intermediates formed during bond cleavage. rsc.org
Stereoselectivity: This involves controlling the three-dimensional arrangement of atoms in the product. The synthesis of cyclopropane derivatives with specific stereochemistry can be achieved using chiral catalysts or auxiliaries. nih.govacs.org For example, chiral copper (I) and cobalt (II) catalysts have been investigated for the enantioselective synthesis of cyclopropane derivatives. nih.gov Furthermore, stereoselective reactions can be performed on the cyclopropyl ring itself. Palladium-catalyzed processes have been developed that lead to the formation of cyclopropane-fused heterocycles with high diastereoselectivity. acs.orgacs.org
Table 2: Summary of Cyclopropyl Ring Modification Strategies
| Selectivity Type | Strategy | Example Reaction/Condition | Outcome |
|---|---|---|---|
| Chemoselectivity | C-H Functionalization | Palladium-catalyzed direct alkenylation acs.org | Forms fused rings, preserves cyclopropyl unit |
| Ring-Opening | Activation with electron-withdrawing groups (e.g., carbonyls) followed by rearrangement (e.g., Cloke-Wilson) rsc.org | Forms five-membered heterocycles | |
| Regioselectivity | Directing Groups | Intramolecular reactions with tethered groups acs.org | Functionalization at a specific C-H bond |
| Electronic Effects | Ring-opening of donor-acceptor cyclopropanes rsc.org | Cleavage of the most polarized C-C bond | |
| Stereoselectivity | Asymmetric Catalysis | Chiral Rhodium or Copper catalysts nih.gov | Enantioenriched cyclopropane derivatives |
| Diastereoselective Annulation | Pd(0)-catalyzed aza-Heck cyclization acs.org | Formation of spiro- or fused-ring systems with controlled stereochemistry |
Derivatization Reagents for Specific Functional Groups
The synthesis of this compound analogs often involves the introduction or modification of functional groups such as carboxylic acids, amines, and hydroxyls. A wide array of derivatization reagents are available to modify these groups, enhancing properties or enabling subsequent reactions. Derivatization is a procedural technique that modifies an analyte's functionality, often to increase volatility or improve chromatographic separation and detection. research-solution.comgcms.cz The choice of reagent depends on the target functional group and the desired chemical transformation. gcms.czgreyhoundchrom.com
Common derivatization reactions fall into three main categories: alkylation, acylation, and silylation. research-solution.comobrnutafaza.hr
Alkylation replaces active hydrogens on groups like carboxylic acids and phenols with an alkyl group, forming esters and ethers, respectively. obrnutafaza.hr
Acylation is often used for amino, hydroxy, and thiol groups. Reagents typically include acid anhydrides or acyl halides, which can introduce fluorinated tags for enhanced detection. gcms.czobrnutafaza.hr
Silylation replaces active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Silylating reagents are highly reactive and versatile. gcms.cz
The following interactive table details common derivatization reagents for functional groups that may be present on analogs of this compound.
Table 3: Derivatization Reagents for Common Functional Groups
| Target Functional Group | Reaction Type | Reagent | Description & Use |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification (Alkylation) | Boron trifluoride (BF3) in Methanol |
A classic reagent for converting carboxylic acids to their methyl esters, increasing volatility for GC analysis. research-solution.com |
| Carboxylic Acid (-COOH) | Esterification (Alkylation) | Alkyl Halides (e.g., 5-(Bromomethyl)fluorescein) |
Used to convert carboxylic acid anions into fluorescent esters for detection. thermofisher.com |
| Carboxylic Acid (-COOH) | Amide Formation | EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
A water-soluble carbodiimide (B86325) that facilitates the coupling of carboxylic acids to primary amines to form stable amides. thermofisher.com |
| Amine (-NH2) | Acylation | Perfluoro Acid Anhydrides (e.g., Trifluoroacetic anhydride, TFAA) |
Reacts with amines to form stable, highly volatile fluorinated derivatives suitable for electron capture detection (ECD). gcms.cz |
| Amine (-NH2), Hydroxyl (-OH) | Urethane Formation | Phenyl isocyanate |
Reacts with amines and alcohols to form stable phenylurethane derivatives. greyhoundchrom.com |
| Amine (-NH2), Hydroxyl (-OH), Carboxylic Acid (-COOH) | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
A highly reactive and universal silylating reagent that converts active hydrogens on various functional groups to TMS ethers/esters. gcms.cz |
| Hydroxyl (-OH), Thiol (-SH) | Acylation | Acyl Halides (e.g., 3,5-Dinitrobenzoyl chloride) |
Highly reactive reagents used to derivatize alcohols and thiols, often for HPLC-UV detection. greyhoundchrom.com |
Application of 5 Cyclopropylisoquinoline As a Molecular Scaffold
Principles of Molecular Scaffold Design Utilizing 5-Cyclopropylisoquinoline
The design of molecular scaffolds is a critical aspect of modern drug discovery, aiming to create core structures that can be systematically modified to explore chemical space and optimize interactions with biological targets. The this compound scaffold offers a compelling combination of rigidity, conformational constraint, and multiple vectors for chemical modification.
Pre-organization for Target Binding: A conformationally constrained scaffold like this compound can pre-organize appended functional groups into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity. iris-biotech.denih.gov
Improved Selectivity: The well-defined three-dimensional structure of derivatives based on this scaffold can enhance selectivity for the intended target over off-targets, as the rigid framework is less likely to adopt conformations that fit into the binding sites of other proteins.
Enhanced Metabolic Stability: The cyclopropyl (B3062369) group itself is often more resistant to metabolic degradation compared to larger alkyl or unsaturated moieties. iris-biotech.dehyphadiscovery.com Its presence can shield adjacent positions on the isoquinoline (B145761) ring from enzymatic attack, improving the pharmacokinetic profile of drug candidates.
The table below illustrates a comparison of key properties influenced by the introduction of a cyclopropyl group compared to other common substituents on a generic aromatic scaffold.
| Property | Phenyl Substituent | Isopropyl Substituent | Cyclopropyl Substituent | Rationale for this compound |
| Conformational Flexibility | High (rotatable bond) | Moderate | Low (rigid ring) | The cyclopropyl group locks the substituent in a more defined orientation, reducing conformational entropy. iris-biotech.denih.gov |
| Lipophilicity (clogP) | ~2.0 | ~1.5 | ~1.2 | The cyclopropyl group can reduce lipophilicity compared to a phenyl ring, potentially improving solubility. iris-biotech.de |
| Metabolic Stability | Prone to oxidation | Prone to oxidation | Generally more stable | The C-H bonds of a cyclopropyl ring are stronger and less susceptible to CYP450-mediated oxidation. iris-biotech.dehyphadiscovery.com |
| Spatial Occupancy | Planar, extends in 2D | Tetrahedral, bulky | 3D, defined vector | Provides a unique 3D vector for exploring protein binding pockets that differs from simple alkyl or aryl groups. |
This table presents generalized data to illustrate the principles of scaffold design.
A successful molecular scaffold must provide multiple points for chemical modification, often referred to as "exit vectors." These vectors allow for the systematic introduction of a variety of chemical groups to probe the binding site of a biological target and optimize drug properties. The this compound scaffold offers several such vectors:
The Isoquinoline Ring: The nitrogen atom at position 2 and the various carbon atoms of the isoquinoline ring (e.g., positions 1, 3, 4, 6, 7, and 8) can be functionalized. rsc.org
The Cyclopropyl Group: While the cyclopropyl ring itself is relatively inert, it can be substituted, or the point of attachment to the isoquinoline ring can serve as a branching point for further chemical elaboration.
The strategic functionalization of these exit vectors allows for a comprehensive exploration of the chemical space around the core scaffold, facilitating the development of structure-activity relationships (SAR). nih.gov
Integration of this compound into Complex Molecular Architectures
The this compound scaffold can be incorporated into more complex molecules through various medicinal chemistry strategies, including combinatorial library synthesis, scaffold hopping, and fragment-based drug discovery.
Combinatorial chemistry enables the rapid synthesis of large numbers of related compounds, which can be screened for biological activity. The this compound scaffold is well-suited for the creation of combinatorial libraries due to its multiple exit vectors. A hypothetical library design could involve:
Scaffold Synthesis: Preparation of a core this compound with reactive handles at one or more positions (e.g., a halogen at position 1 and an amino group at position 7).
Parallel Synthesis: The core scaffold is then reacted with a diverse set of building blocks in a parallel fashion. For example, the halogen at position 1 could be subjected to various cross-coupling reactions, while the amino group at position 7 could be acylated with a range of carboxylic acids.
The resulting library would contain a wide array of compounds with different substituents at defined positions, allowing for a systematic evaluation of their biological effects.
| Library Position | Building Block Diversity | Potential Chemistry |
| Position 1 | Aryl and heteroaryl boronic acids | Suzuki Coupling |
| Position 3 | Alkyl halides | C-H Activation/Alkylation |
| Position 7 | Carboxylic acids, sulfonyl chlorides | Amidation, Sulfonamidation |
| N-2 (Nitrogen) | Alkylating agents | Quaternization/N-Alkylation |
This table outlines a hypothetical combinatorial library synthesis scheme based on the this compound scaffold.
Scaffold hopping is a powerful strategy in medicinal chemistry where the core of a known active molecule is replaced with a novel scaffold to improve properties such as potency, selectivity, or pharmacokinetics, while retaining the key binding interactions. nih.gov The this compound scaffold can be considered a bioisosteric replacement for other aromatic or heteroaromatic systems. For instance, it could be used to replace a phenyl, naphthyl, or even a quinoline (B57606) scaffold in a known inhibitor.
The rationale for using this compound in scaffold hopping includes:
Novelty and Intellectual Property: It can lead to new chemical entities with distinct patent positions.
Improved Physicochemical Properties: As discussed, the cyclopropyl group can modulate lipophilicity and metabolic stability. iris-biotech.dehyphadiscovery.com
Altered Target Interactions: The unique 3D geometry of the cyclopropyl group can lead to new, favorable interactions within the target's binding site that were not possible with the original scaffold.
Fragment-based drug discovery (FBDD) involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govresearchoutreach.org Hits are then optimized into more potent leads. The this compound core itself, or simple derivatives thereof, can serve as valuable fragments.
In one FBDD approach, a library of isoquinoline-based fragments could be screened against a target. researchoutreach.orgresearchgate.net If an isoquinoline fragment shows binding, the introduction of a cyclopropyl group at the 5-position could be a subsequent optimization step to:
Enhance Binding Affinity: By providing a better fit into a hydrophobic pocket or by conformationally constraining the molecule.
Explore New Binding Vectors: The cyclopropyl group can project into a region of the binding site that was not occupied by the initial fragment.
Improve Ligand Efficiency: The ratio of binding affinity to the number of heavy atoms may be improved by the favorable properties of the cyclopropyl group.
A study on the discovery of protein kinase C ζ inhibitors utilized a fragment-merging strategy with monosubstituted isoquinolines, demonstrating the utility of the isoquinoline scaffold in FBDD. acs.org Merging a 5-substituted isoquinoline fragment with a 7-substituted one led to a highly potent inhibitor, highlighting the potential for derivatization at the 5-position, where a cyclopropyl group could be a valuable substituent. acs.org
Utility in the Rational Design of Bioactive Molecules
The this compound scaffold is a valuable structural motif in the rational design of bioactive molecules, particularly in the development of kinase inhibitors. mdpi.comscielo.br Rational drug design is an inventive process of finding new medications based on the knowledge of a biological target. mdpi.com The unique combination of the rigid, planar isoquinoline ring system with the three-dimensional character of the cyclopropyl group offers distinct advantages for optimizing a compound's pharmacological profile. Medicinal chemists leverage this scaffold to fine-tune properties such as potency, selectivity, and pharmacokinetics. slideshare.netscribd.comdrugtargetreview.com
The isoquinoline core itself is a well-established "hinge-binding" scaffold, known to interact with the ATP-binding sites of many protein kinases. mdpi.com The cyclopropyl group, attached at the 5-position, can serve several key roles in rational design:
Exploring Chemical Space: The cyclopropyl group provides a non-planar, rigid substituent that projects into a specific region of the target protein's binding pocket. This allows for the exploration of interactions not accessible to simple aromatic or linear alkyl substituents, potentially leading to enhanced binding affinity and selectivity.
Vector for Further Substitution: The cyclopropyl group can be further functionalized, providing a vector to introduce other chemical groups that can form additional interactions with the target protein, thereby increasing potency.
A prominent example of the this compound scaffold's utility is in the design of inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2). semanticscholar.orgnih.gov RIPK2 is a crucial kinase involved in the NOD1 and NOD2 signaling pathways, which play a key role in the innate immune response. semanticscholar.orgnih.gov Dysregulation of these pathways is associated with inflammatory diseases, making RIPK2 an attractive therapeutic target. nih.govnih.gov
Researchers have systematically incorporated the this compound moiety into novel inhibitor designs to target the ATP-binding site of RIPK2. semanticscholar.orgscispace.com Structure-activity relationship (SAR) studies have demonstrated the importance of this scaffold in achieving high potency. For instance, in a series of 4-aminoquinoline (B48711) derivatives designed as RIPK2 inhibitors, the presence of specific groups on the isoquinoline core was evaluated for its effect on inhibitory activity. semanticscholar.org
The following table summarizes the research findings for a selection of compounds based on a quinoline/isoquinoline scaffold, highlighting their inhibitory activity against RIPK2. This data illustrates the process of rational design, where systematic modifications to a core structure lead to optimized biological activity.
Table 1: Inhibitory Activity of Selected Quinoline/Isoquinoline Derivatives Against RIPK2
| Compound | Core Scaffold | Key Substituents | RIPK2 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 14 | 4-Aminoquinoline | 5-chloro, 6-(1H-pyrazol-4-yl) | 5.1 ± 1.6 | semanticscholar.org |
| Ponatinib | Imidazo[1,2-b]pyridazine | 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide | Potent inhibitor | scispace.com |
| CSLP37 | 3,5-diphenyl-2-aminopyridine | N/A | 16 ± 5 | nih.gov |
| UH15-15 | Pyrido[2,3-d]pyrimidin-7-one | N/A | 8 ± 4 | nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency. Data presented is for illustrative purposes of rational drug design principles involving related scaffolds.
The development of these inhibitors showcases how the principles of rational drug design are applied. nih.gov Starting from a known hinge-binding scaffold like quinoline or isoquinoline, medicinal chemists introduce and modify substituents, such as the cyclopropyl group, to enhance interactions with specific residues in the target's ATP pocket. semanticscholar.orgscispace.com For example, the design of RIPK2 inhibitors often aims to replicate key hydrogen bonding interactions with residues like Met98 in the hinge region and to occupy specific pockets, such as the one near the "gatekeeper" residue, to improve both potency and selectivity over other kinases. semanticscholar.orgthesgc.org The this compound structure is well-suited to meet these design criteria, providing a rigid framework that can be strategically elaborated to optimize target engagement.
Investigation of Biological Interactions and Target Identification
Methodologies for Identifying Biological Targets of 5-Cyclopropylisoquinoline Analogs
To elucidate the biological targets of this compound analogs, researchers can employ a variety of advanced methodologies. These approaches range from direct binding assays using chemical proteomics to functional screens that assess the genetic determinants of a compound's activity.
Chemical proteomics is a powerful discipline used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. nih.govevotec.com This approach helps to create a comprehensive profile of a compound's interactions, revealing both intended targets and potential off-targets. evotec.com
Labeled or probe-based chemical proteomics relies on modifying the small molecule of interest—in this case, an analog of this compound—by attaching a reporter tag. nih.gov This tag can be a biotin (B1667282) molecule for affinity purification or a fluorescent dye for detection. A common and powerful labeled technique is photoaffinity labeling (PAL). evotec.comnih.gov In PAL, the compound is functionalized with a photoreactive group, such as a diazirine. nih.gov When exposed to UV light, this group becomes highly reactive and forms a covalent bond with any nearby proteins, thus permanently "labeling" the binding targets for subsequent isolation and identification by mass spectrometry. nih.govmdpi.com This method is particularly advantageous as it can capture interactions within living cells, preserving the native context of protein complexes and modifications. evotec.com Another strategy involves using probes with clickable tags (e.g., an alkyne or azide (B81097) group), which allows for the attachment of a reporter molecule after the initial binding event, minimizing potential steric hindrance from the tag itself. mdpi.com
Label-free methods offer the significant advantage of studying the compound in its native, unmodified state, thereby avoiding potential alterations in its biological activity that can arise from chemical tagging. mdpi.com These techniques typically rely on observing changes in the physical properties of proteins upon ligand binding.
One prominent label-free method is the cellular thermal shift assay (CETSA). mdpi.com This technique is based on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble proteins that have not denatured are then quantified. A target protein will show increased stability (i.e., it will remain soluble at higher temperatures) in the presence of its binding ligand compared to untreated controls. mdpi.com
Another label-free approach is based on affinity chromatography, where the unmodified compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate. mdpi.com However, this method is performed on cell extracts rather than intact cells.
Functional genomics provides an alternative, indirect approach to target identification by identifying which genes influence a cell's response to a compound. editco.bio The CRISPR-Cas9 gene-editing technology has become a central tool for these large-scale screening efforts. synthego.comcytosurge.com
In a typical genome-wide CRISPR screen, a library of single-guide RNAs (sgRNAs) is introduced into a population of cells, with each sgRNA designed to knock out a specific gene. biorxiv.org This population of mutant cells is then treated with the compound of interest, such as a this compound analog. By sequencing the sgRNAs present in the cell population before and after treatment, researchers can identify which gene knockouts lead to either increased sensitivity or resistance to the compound. biorxiv.org
For example, if knocking out a specific gene renders the cells resistant to the compound, it suggests that the gene product (the protein) is either the direct target or a critical component of the pathway required for the compound's activity. synthego.com Conversely, if a knockout sensitizes cells to the compound, the corresponding gene may be involved in a resistance mechanism. This powerful, unbiased approach can uncover novel targets and pathways that might be missed by other methods. mdpi.comeditco.bio
Ligand-based computational methods predict potential biological targets by comparing the chemical structure of a query molecule to databases of compounds with known activities. mdpi.comacs.org These in silico approaches are based on the principle that structurally similar molecules often have similar biological targets. nih.gov
One common method involves calculating the chemical similarity between a this compound analog and a library of annotated compounds using 2D molecular fingerprints. mdpi.com The targets of the most similar known compounds are then proposed as potential targets for the query molecule. nih.gov
Another sophisticated approach is pharmacophore modeling. nih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. By generating a pharmacophore model for a this compound analog, it can be screened against a database of pharmacophore models derived from known protein binding sites to identify potential targets. researchgate.net These computational methods are valuable for generating hypotheses and prioritizing experimental validation. nih.gov
Enzyme Inhibition Studies of this compound Derivatives
Enzyme inhibition is a common mechanism of action for therapeutic agents. bgc.ac.in Assays to determine a compound's ability to inhibit specific enzymes are therefore a cornerstone of target validation and characterization. Various isoquinoline (B145761) derivatives have been investigated for their inhibitory effects on a range of enzymes.
For instance, studies have shown that certain isoquinoline derivatives are potent inhibitors of mitochondrial complex I, with IC₅₀ values in the micromolar range. nih.gov Other research has identified isoquinoline analogs as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govcapes.gov.br More recently, a fragment-merging strategy led to the discovery of 4,6- and 5,7-disubstituted isoquinolines as highly potent inhibitors of protein kinase C ζ (PKCζ), with IC₅₀ values in the nanomolar range. acs.org Furthermore, some isoquinoline derivatives have been found to inhibit inhibitor of apoptosis proteins (IAPs), which are important targets in cancer therapy. nih.gov A patent has also described the synthesis of a this compound derivative as an intermediate for creating inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology. google.com
These studies demonstrate the broad potential of the isoquinoline scaffold to interact with and inhibit diverse classes of enzymes. The inhibitory activity of novel this compound derivatives against a panel of relevant enzymes would be a critical step in defining their biological function and therapeutic utility.
Table 1: Examples of Enzyme Inhibition by Isoquinoline Derivatives This table presents data for various isoquinoline derivatives to illustrate the inhibitory potential of this chemical class. Data for the specific compound this compound was not available in the cited sources.
Click to view interactive table
| Derivative Class/Compound | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | Mitochondrial Complex I | 0.36 mM | nih.gov |
| 6-methoxy-1,2,3,4-tetrahydroisoquinoline | Mitochondrial Complex I | 0.38 mM | nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline | Mitochondrial Complex I | ~22 mM | nih.gov |
| 4,6-Disubstituted Isoquinoline (Compound 10) | Protein Kinase C ζ (PKCζ) | 0.033 µM | acs.org |
| 5,7-Disubstituted Isoquinoline (Compound 26) | Protein Kinase C ζ (PKCζ) | 0.5 nM | acs.org |
| Isoquinoline Derivative (B01002) | SKOV3 cell proliferation | 7.65 µg/mL | nih.gov |
| Isoquinoline Derivative (C26001) | SKOV3 cell proliferation | 11.68 µg/mL | nih.gov |
| Tetrahydro-isoquinoline Derivative (5a) | α-Glucosidase | 9.95 nM | researchgate.net |
| Tetrahydro-isoquinoline Derivative (5b) | α-Glucosidase | 19.25 nM | researchgate.net |
Kinetic Analysis of Enzyme Inhibition Mechanisms
Kinetic analyses are fundamental to characterizing the potency and mechanism of enzyme inhibitors. For derivatives of this compound, these studies have been instrumental in quantifying their inhibitory effects on target enzymes like CDK8 and CDK19.
The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency. google.com While specific IC₅₀ data for the parent compound this compound is not prominently available in the reviewed literature, numerous studies report potent inhibitory activity for its structural analogs and derivatives against the CDK8/19 kinase family. These compounds often demonstrate low nanomolar efficacy, indicating high potency. For instance, various structurally related kinase inhibitors have shown significant potency against CDK8 and CDK19. opnme.comnih.govmedchemexpress.com
Below is a table of IC₅₀ values for several selective CDK8/19 inhibitors, illustrating the potency achieved with related chemical scaffolds.
| Compound Name/Identifier | Target Enzyme | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| BI-1347 | CDK8 | 1 | opnme.com |
| JH-XVI-178 | CDK8 | 1 | medchemexpress.com |
| JH-XVI-178 | CDK19 | 2 | medchemexpress.com |
| Azaindole (compound 3) | CDK8 | 2 | nih.gov |
| CCT251921 | CDK8 | 2.3 | medchemexpress.com |
| MSC2530818 | CDK8 | 2.6 | medchemexpress.com |
| CDK8-IN-17 | CDK8 | 9 | medchemexpress.com |
| SEL120-34A | CDK8 | <100 | medchemexpress.com |
The mechanism by which a compound inhibits an enzyme can be multifaceted. Inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where it forms a permanent covalent bond. nih.govnih.gov Reversible inhibition is further classified as competitive, non-competitive, or uncompetitive. mdpi.com
Research into isoquinoline-based kinase inhibitors indicates they primarily function as ATP-competitive inhibitors. frontiersin.orgnih.gov This means they bind to the enzyme's active site, directly competing with the natural substrate, ATP. This binding is typically reversible. nih.gov
Inhibitors of kinases are often categorized as Type I or Type II. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to an inactive conformation. The development of Type II inhibitors of CDK8 from a sorafenib (B1663141) scaffold has been reported, suggesting that derivatives can be designed to target specific conformational states of the enzyme. nih.gov
Time-dependent inhibition (TDI) is a critical concern in drug development, as it can lead to stronger than anticipated drug-drug interactions. google.com It occurs when inhibition potency increases with pre-incubation time, often due to the formation of a reactive metabolite or a very tightly binding inhibitor. nih.gov The reviewed literature did not provide specific data on whether this compound derivatives exhibit direct, time-dependent, or metabolism-dependent inhibition, though their classification as ATP-competitive suggests a direct interaction.
Selectivity Profiling Against Enzyme Families
For kinase inhibitors, selectivity is paramount. Because the human kinome contains over 500 enzymes with structurally similar ATP-binding sites, a lack of selectivity can lead to off-target effects. Selectivity profiling involves screening a compound against a large panel of kinases to determine its binding affinity for the intended target versus other kinases. nih.gov
Derivatives of isoquinoline have been subjected to extensive selectivity profiling.
One study reported a derivative that, when screened against 220 different kinases, showed inhibition of >50% for only four of them, demonstrating a significant improvement in selectivity over the parent compound sorafenib. nih.gov
Another research effort developed a pyrazolopyridine inhibitor that exhibited excellent kinome selectivity. nih.gov
KinomeScan analysis, a common method for profiling, has been used to visualize the selectivity of CDK8/19 inhibitors, with results displayed on a dendrogram of the kinase family to show which kinases are most strongly inhibited. google.com
This rigorous screening ensures that the inhibitor is highly targeted, which is a crucial attribute for developing safe and effective therapeutic agents.
Structure-Based Approaches for Enzyme Inhibitor Design
The design of potent and selective inhibitors based on the this compound scaffold heavily relies on structure-based approaches. This strategy uses the three-dimensional structure of the target enzyme to guide the design of new molecules.
Structure-Guided Modification : Researchers have successfully modified existing kinase inhibitors, such as sorafenib, to create novel series of highly potent and selective Type II inhibitors of CDK8. nih.gov By replacing certain structural elements, such as a phenyl ring with a saturated five-membered ring, improvements in potency, selectivity, and solubility were achieved. nih.gov
Hybridization Approach : Another successful strategy involves combining structural features from different known inhibitors. A highly potent and selective series of CDK8/19 inhibitors was developed using a hybridization approach that started from two existing inhibitors, CCT251921 and MSC2530818. nih.gov
Scaffold Moiety : The isoquinoline fragment itself is recognized as a valuable "hinge binder." It can form critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor and contributing to its potent inhibitory activity.
Elucidation of Molecular Mechanisms of Action for this compound Derivatives
The molecular mechanism of action for this compound derivatives as CDK8/19 inhibitors is rooted in their ability to modulate gene transcription. frontiersin.org By inhibiting the kinase activity of CDK8 and CDK19 within the Mediator complex, these compounds prevent the phosphorylation of downstream targets, thereby altering specific transcriptional programs involved in cancer. google.com
The key cancer-relevant pathways affected by CDK8/19 inhibition include:
STAT Signaling : Inhibition of CDK8 prevents the phosphorylation of STAT1 at the Ser727 position, a key step in some oncogenic signaling pathways. nih.govnih.gov
Wnt/β-catenin Pathway : CDK8 is a known positive regulator of the Wnt/β-catenin pathway, which is frequently overactive in cancers like colon cancer. Inhibitors of CDK8 can block this pathway. google.com
NFκB Signaling : CDK8/19 inhibitors have been shown to suppress the activity of the transcription factor NFκB, which controls the production of numerous proteins that support tumor growth and inflammation.
HIV Latency : Beyond cancer, CDK8/19 inhibitors like Senexin A have been shown to inhibit the reactivation of latent HIV-1 provirus, indicating a potential role in "block and lock" strategies for HIV treatment.
By targeting these fundamental cellular signaling pathways, inhibitors derived from the this compound scaffold demonstrate a clear mechanism of action with potential therapeutic applications in oncology and other diseases.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design of 5-Cyclopropylisoquinoline Analog Series for Comprehensive SAR Analysis
A thorough understanding of the SAR of this compound necessitates the design and synthesis of a diverse series of analogs. This process typically involves systematic modifications to both the isoquinoline (B145761) core and the cyclopropyl (B3062369) moiety to probe the chemical space around the parent molecule.
The isoquinoline ring system presents multiple positions for substitution, allowing for a detailed investigation of how different functional groups impact biological activity. In isoquinoline, electrophilic substitution generally occurs in the benzene (B151609) ring at positions 5 and 8, while nucleophilic substitution is favored in the pyridine (B92270) ring at positions 1 and 3 youtube.com. The design of an analog series would involve placing a variety of substituents at these and other accessible positions on the this compound scaffold.
Key modifications would include altering the electronic properties, steric bulk, and hydrogen bonding potential of the molecule. For instance, introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) at various positions can modulate the electron density of the aromatic system, which may influence receptor binding or enzyme inhibition. The synthesis of substituted isoquinolin-1-ones has been explored as potential bioisosteres for antitumor agents, demonstrating that modifications to the core can yield significant changes in activity nih.gov.
Below is an illustrative data table showing how systematic modifications on a hypothetical series of this compound analogs could be designed to probe SAR.
| Compound ID | Modification on Isoquinoline Core | Rationale for Modification |
| 5CIQ-01 | Unsubstituted (Parent Compound) | Baseline activity reference |
| 5CIQ-02 | 8-Methoxy | Introduce electron-donating group |
| 5CIQ-03 | 8-Chloro | Introduce electron-withdrawing group |
| 5CIQ-04 | 1-Amino | Probe for hydrogen bond donor interactions |
| 5CIQ-05 | 4-Methyl | Investigate steric effects at the 4-position |
| 5CIQ-06 | 7-Fluoro | Modulate pKa and metabolic stability |
This table is a hypothetical representation of a designed analog series for SAR studies, as specific experimental data for this compound is not widely available.
The cyclopropyl group at the 5-position is a key feature of the molecule and a focal point for SAR studies. The unique structural and electronic properties of the cyclopropane (B1198618) ring can significantly influence a molecule's conformation and metabolic stability. Modifications to this ring, such as the introduction of substituents or chiral centers, can provide valuable insights into its role in molecular recognition.
Introducing substituents on the cyclopropyl ring can alter its lipophilicity and steric profile. For example, adding a methyl or fluoro group could impact how the moiety fits into a binding pocket. Furthermore, the creation of chiral centers by substitution on the cyclopropyl ring allows for the investigation of stereospecific interactions with biological targets. The synthesis and evaluation of enantiomerically pure analogs are crucial, as it is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile than the other.
| Compound ID | Modification on Cyclopropyl Ring | Rationale for Modification |
| 5CIQ-07 | 1'-Methyl (racemic) | Introduce steric bulk and a chiral center |
| 5CIQ-08 | (R)-1'-Methyl | Investigate stereospecificity of interaction |
| 5CIQ-09 | (S)-1'-Methyl | Compare activity with the (R)-enantiomer |
| 5CIQ-10 | 2',2'-Difluoro | Alter electronic properties and metabolic stability |
| 5CIQ-11 | 1'-Hydroxymethyl | Introduce hydrogen bonding capability |
This table is a hypothetical representation of a designed analog series for SAR studies, as specific experimental data for this compound is not widely available.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applications
QSAR and cheminformatics are powerful computational tools used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds neovarsity.orgfiveable.mejocpr.com. These methods are instrumental in accelerating the drug discovery process by enabling the prediction of the activity of novel molecules and guiding the optimization of lead compounds neovarsity.orgjocpr.com.
The development of a predictive QSAR model for this compound analogs would begin with the generation of a dataset of synthesized compounds and their corresponding experimentally determined biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices) fiveable.me.
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to build a mathematical model that correlates the descriptors with the observed biological activity nih.gov. A robust QSAR model can be used to predict the activity of yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing neovarsity.org. For instance, QSAR studies on pyrimido-isoquinolin-quinone derivatives have successfully guided the design of new antibacterial compounds nih.gov.
Computational methods play a crucial role in understanding the SAR at a three-dimensional (3D) level. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models. These models can provide contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such insights are invaluable for the rational design of more potent analogs. Similar approaches have been applied to other isoquinoline-containing scaffolds to identify structural modifications that can enhance biological activity nih.gov.
Molecular docking simulations can further elucidate the binding mode of this compound derivatives within the active site of a biological target. By visualizing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can understand the structural basis for the observed SAR and design new analogs with improved binding affinity.
Conformational Effects of the Cyclopropyl Moiety on Molecular Interactions and Activity
Conformational analysis, through computational methods like molecular mechanics or quantum mechanics, can be used to determine the preferred low-energy conformations of this compound and its analogs nih.gov. Understanding how different substituents on the isoquinoline core or the cyclopropyl ring affect the conformational preferences is key to explaining their impact on biological activity nih.gov. For example, a substituent might induce a conformational change that either facilitates or hinders the optimal alignment of the molecule within a receptor's binding site. The rigid nature of the cyclopropyl group can also reduce the entropic penalty upon binding, potentially leading to higher binding affinity. The study of cyclopropane-containing polyesters has shown that the stereochemistry of the cyclopropane ring can influence the bulk properties of materials, a principle that can be extrapolated to the molecular level in drug-receptor interactions rsc.org.
Advanced Analytical Techniques for 5 Cyclopropylisoquinoline Research
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of 5-Cyclopropylisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for structural confirmation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. ¹H NMR spectroscopy, in particular, is crucial for the structural confirmation of this compound by identifying the chemical environment of its hydrogen atoms.
The expected ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the isoquinoline (B145761) ring system and the cyclopropyl (B3062369) substituent. The aromatic protons of the isoquinoline core are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The precise chemical shifts and coupling patterns of these protons would be indicative of their positions on the isoquinoline ring.
The protons of the cyclopropyl group would appear in the upfield region of the spectrum. The methine proton attached to the isoquinoline ring would likely produce a multiplet, while the methylene (B1212753) protons of the cyclopropyl ring would also show complex splitting patterns due to geminal and vicinal coupling.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shifts for similar structural motifs.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoquinoline H-1 | 8.5 - 9.0 | d | ~5-6 |
| Isoquinoline H-3 | 7.5 - 8.0 | d | ~5-6 |
| Isoquinoline H-4 | 7.2 - 7.6 | d | ~8-9 |
| Isoquinoline H-6 | 7.8 - 8.2 | d | ~8-9 |
| Isoquinoline H-7 | 7.4 - 7.8 | t | ~7-8 |
| Isoquinoline H-8 | 7.9 - 8.3 | d | ~7-8 |
| Cyclopropyl CH | 2.0 - 2.5 | m | - |
| Cyclopropyl CH₂ | 0.8 - 1.5 | m | - |
Note: This is a predictive table. Actual values may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition and, consequently, the molecular formula of a compound. For this compound, with a chemical formula of C₁₂H₁₁N, HRMS provides a highly precise mass measurement of the molecular ion.
This technique can distinguish between compounds with the same nominal mass but different elemental compositions, a critical capability for unambiguous identification. The high resolving power of HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, allows for mass measurements with accuracies in the sub-parts-per-million (ppm) range. This level of precision enables the confident assignment of the molecular formula C₁₂H₁₁N to this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would display characteristic absorption bands corresponding to its aromatic and aliphatic components.
Key expected absorption bands include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aromatic C=C stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the isoquinoline ring system.
Aliphatic C-H stretching: The C-H bonds of the cyclopropyl group would exhibit stretching vibrations in the 2850-3000 cm⁻¹ range.
C-N stretching: This vibration, associated with the isoquinoline ring, would likely appear in the 1342-1266 cm⁻¹ region.
The presence and specific positions of these bands in the IR spectrum provide confirmatory evidence for the key functional groups within the this compound structure.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
| Aromatic C=C | 1400 - 1600 |
| C-N | 1266 - 1342 |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are vital for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantificationresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative analysis. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer.
Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance, which is expected to be in the UV region due to its aromatic isoquinoline core. The retention time of the compound under specific chromatographic conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for accurate quantification. Method validation according to ICH guidelines would ensure the reliability of the HPLC method for purity and assay determination.
A representative table of HPLC parameters for the analysis of isoquinoline-related compounds is provided below.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
In instances where the analyte has a poor chromophore or fluorophore, or when enhanced sensitivity and selectivity are required, pre-column or post-column derivatization techniques can be employed in HPLC analysis. libretexts.org
Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to its injection into the HPLC system. scholarsresearchlibrary.com This process can introduce a moiety that enhances UV absorbance or fluorescence, thereby lowering the limit of detection. For an amine-containing compound, a reagent like dansyl chloride could be used to create a highly fluorescent derivative.
Post-column derivatization occurs after the separation of the analyte on the HPLC column and before detection. A reagent is continuously mixed with the column effluent in a reaction coil. This approach is advantageous as it does not alter the chromatographic behavior of the original compound and can be automated.
While this compound possesses a UV-active isoquinoline core, derivatization could be explored in specialized research applications requiring ultra-trace level quantification or to overcome complex matrix effects.
Gas Chromatography (GC) with Derivatization for Volatile Analogs
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.comnih.gov However, many analogs of this compound, particularly those modified to include polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups, exhibit low volatility and poor thermal stability. libretexts.orghplcvials.com Direct analysis of such compounds by GC can lead to poor chromatographic peak shape, low sensitivity, and irreversible adsorption onto the column. libretexts.org To overcome these limitations, chemical derivatization is an essential preparatory step that converts these non-volatile analogs into forms more suitable for GC analysis. hplcvials.comnih.govjfda-online.com
Derivatization involves chemically modifying the analyte to increase its volatility, enhance its thermal stability, and improve its chromatographic properties. jfda-online.com The process typically targets active hydrogen atoms within the functional groups. libretexts.org The three most common methods used for compounds similar to isoquinoline derivatives are silylation, acylation, and alkylation. libretexts.orgjfda-online.com
Silylation is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. scielo.br For instance, a study on the metabolism of isoquinoline utilized silylation to enable the GC analysis of its hydroxylated metabolites. nih.gov Acylation involves the introduction of an acyl group, often using fluorinated anhydrides, which can enhance volatility and improve detection effectiveness, particularly with electron capture detectors. jfda-online.com Alkylation methods introduce an alkyl group, which also serves to increase volatility and stability.
The choice of derivatization reagent is critical and depends on the specific functional groups present in the this compound analogs. The following table outlines common derivatization reagents and their target functional groups, which would be applicable in this context.
| Derivatization Method | Reagent Example | Abbreviation | Target Functional Groups | Resulting Derivative | Key Benefit |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) ether/ester/amine/thioether | Increased volatility and thermal stability. libretexts.orgnih.gov |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2 | Trimethylsilyl (TMS) derivative | Highly effective for creating volatile derivatives of polar alkaloids. scielo.br |
| Acylation | Trifluoroacetic anhydride | TFAA | -OH, -NH2 | Trifluoroacetyl ester/amide | Enhanced volatility and detector response. jfda-online.com |
| Alkylation | Iodomethane | CH3I | -OH, -COOH, -NH2 | Methyl ether/ester/amine | Increased volatility for subsequent analysis. jfda-online.com |
By employing these derivatization strategies, researchers can effectively use GC coupled with detectors like mass spectrometry (GC-MS) to separate and identify complex mixtures of this compound analogs, providing crucial data on metabolism, synthesis byproducts, or degradation products. nih.govresearchgate.net
Advanced Data Analysis and Chemometric Methods in Research
Research into this compound and its derivatives can generate vast and complex datasets, especially when exploring structure-activity relationships (SAR). wikipedia.orgnih.gov Advanced data analysis and chemometric methods are indispensable for extracting meaningful information from this data, enabling researchers to build predictive models and guide further compound design. nih.govrsc.org
Multivariate Statistical Analysis for Complex Datasets
When a library of this compound analogs is synthesized and tested, the resulting data often consists of multiple variables, including various physicochemical descriptors and biological activity measurements. Multivariate statistical analysis provides the tools to analyze these complex datasets, identifying underlying patterns and relationships. rsc.orgquantinar.com
Principal Component Analysis (PCA) is a widely used exploratory technique that reduces the dimensionality of the data while retaining most of the original variance. rsc.org In the context of this compound research, PCA could be used to visualize the distribution of a series of analogs in "chemical space." For example, a dataset containing calculated descriptors such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and number of hydrogen bond donors/acceptors for each analog can be analyzed. PCA would transform these correlated variables into a smaller set of uncorrelated principal components, allowing for the identification of clusters of structurally similar compounds.
Another powerful method is Partial Least Squares (PLS) regression, which is used to model the relationship between a set of predictor variables (molecular descriptors) and a response variable (e.g., biological activity). rsc.org This can be used to build a Quantitative Structure-Activity Relationship (QSAR) model for this compound derivatives.
The following table illustrates a hypothetical dataset for a series of this compound analogs that would be suitable for multivariate statistical analysis.
| Compound ID | R1-Group | R2-Group | Molecular Weight | cLogP | Biological Activity (IC50, nM) |
| 5CPIQ-01 | -H | -H | 195.26 | 3.5 | 520 |
| 5CPIQ-02 | -OH | -H | 211.26 | 3.1 | 450 |
| 5CPIQ-03 | -OCH3 | -H | 225.29 | 3.4 | 210 |
| 5CPIQ-04 | -H | -Cl | 229.71 | 4.1 | 150 |
| 5CPIQ-05 | -OCH3 | -Cl | 259.73 | 4.4 | 85 |
Analyzing such a dataset with multivariate methods like PCA or PLS can reveal which combinations of structural features and physicochemical properties are most influential for the desired biological activity. rsc.org
Data Mining and Pattern Recognition for Structure-Activity Landscape Analysis
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry and drug discovery. wikipedia.orgfiveable.me For a compound series based on the this compound scaffold, data mining and pattern recognition techniques can be used to build a comprehensive SAR landscape. This landscape provides a visual and predictive map of how structural changes affect biological activity. acs.orgresearchgate.net
Machine learning algorithms are increasingly used for this purpose. acs.orgnih.gov For instance, algorithms like t-distributed stochastic neighbor embedding (t-SNE) can generate visualizations that map the chemical space and biological activity, helping to predict the activity of novel compounds. acs.org By analyzing a large set of this compound derivatives and their activities against a specific biological target (e.g., a protein kinase), these methods can identify the key molecular features, or pharmacophores, that are essential for binding and activity. fiveable.menih.gov
Structure-Activity-Similarity (SAS) maps are another tool that can be generated. researchgate.net These maps relate the chemical similarity between pairs of compounds to the difference in their biological activity. Regions on the map where small structural changes lead to large drops in activity, known as "activity cliffs," are of particular interest as they highlight critical structural features. researchgate.net
Consider the hypothetical SAR data below for a series of this compound analogs, where modifications are made at the R1 position.
| Compound ID | R1-Group | Activity (IC50, nM) | SAR Observation |
| 5CPIQ-01 | -H | 520 | Baseline activity |
| 5CPIQ-06 | -F | 490 | Minor improvement with small electron-withdrawing group |
| 5CPIQ-07 | -Cl | 150 | Significant improvement with larger halogen |
| 5CPIQ-08 | -Br | 135 | Activity plateaus with further increase in halogen size |
| 5CPIQ-09 | -CH3 | 850 | Loss of activity with small alkyl group |
| 5CPIQ-10 | -NH2 | 95 | Potent activity with hydrogen bond donor |
Data mining tools can automatically recognize these patterns from large datasets. For example, a pattern recognition model might deduce that a halogen or a hydrogen bond donor at the R1 position is favorable for activity, while an alkyl group is detrimental. mdpi.com These insights are critical for guiding the rational design of new, more potent analogs of this compound. digitellinc.comcollaborativedrug.com
Theoretical and Computational Investigations of 5 Cyclopropylisoquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio or density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electronic structure, which in turn governs a molecule's geometry, stability, and reactivity. For a molecule like 5-cyclopropylisoquinoline, these calculations can offer insights into how the electronic nature of the cyclopropyl (B3062369) group influences the aromatic isoquinoline (B145761) core.
Key electronic properties that would be determined for this compound in such a study include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. tandfonline.com A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. The addition of the cyclopropyl group, an electron-donating moiety, would be expected to raise the energy of the HOMO and potentially alter the charge distribution across the isoquinoline ring system compared to the unsubstituted molecule.
Prediction of Spectroscopic Properties
A significant application of quantum chemical calculations is the prediction of various spectroscopic properties, which can aid in the identification and characterization of a compound. Theoretical calculations can provide vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Visible) absorption spectra.
For isoquinoline and its derivatives, DFT calculations have been shown to accurately predict vibrational frequencies. nih.govresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry of this compound, a theoretical infrared and Raman spectrum could be generated. A comparison of these predicted spectra with experimental data would allow for a detailed assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending modes of the isoquinoline core and the cyclopropyl substituent.
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure.
Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations would yield the excitation energies and oscillator strengths for the electronic transitions of this compound, providing insight into its photophysical properties. The presence of the cyclopropyl group may cause shifts in the absorption maxima compared to unsubstituted isoquinoline.
Analysis of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. This involves locating and characterizing the structures of transition states and calculating the activation energy barriers, which determine the reaction rates.
While no specific reaction mechanism studies for this compound have been identified, research on the parent isoquinoline provides a relevant example. A computational study on the ring-opening and denitrogenation of isoquinoline in supercritical water used DFT calculations to explore detailed reaction mechanisms. researchgate.net This study identified transition states and calculated energy barriers for various reaction pathways, demonstrating the role of water molecules in catalyzing the reactions. researchgate.net
For this compound, a similar approach could be used to investigate its reactivity in various chemical transformations. For example, one could computationally study its behavior in electrophilic aromatic substitution reactions. The calculations would help predict the regioselectivity (i.e., the position on the isoquinoline ring where substitution is most likely to occur) by analyzing the stability of the intermediate carbocations (Wheland intermediates). The electron-donating nature of the cyclopropyl group would likely influence this regioselectivity. The transition state for each possible substitution pathway could be located, and the corresponding activation energies would provide a quantitative prediction of the major product.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend beyond the static picture provided by quantum chemical calculations to explore the dynamic behavior of molecules and their interactions with their environment, particularly with biological macromolecules.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the cyclopropyl group relative to the plane of the isoquinoline ring.
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drugs.
No molecular docking studies specifically involving this compound have been published. However, numerous studies have been conducted on other isoquinoline derivatives, highlighting their potential as inhibitors for various biological targets. For example, dihydroisoquinoline derivatives have been investigated as potential anticancer agents by docking them into the active site of leucine (B10760876) aminopeptidase. nih.gov Similarly, novel chalcones incorporating a thiadiazolyl isoquinoline moiety have been docked into the active sites of targets relevant to cervical cancer, such as CDK2 and EGFRTK. nih.gov
A hypothetical docking study of this compound would first require the selection of a relevant protein target. Given the broad range of biological activities of isoquinoline alkaloids, this could be an enzyme like a kinase, a protease, or a receptor. nih.govresearchgate.net The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The docking algorithm would then systematically sample different positions and orientations of this compound within the protein's binding site, scoring each pose based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and conformational strain. The results would provide a predicted binding affinity (scoring function) and a plausible 3D model of the ligand-protein complex, which could guide the design of more potent analogs.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of a potential ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. researchgate.net This allows for an assessment of the stability of the docked pose and a more detailed analysis of the interactions.
An MD simulation of a this compound-protein complex, obtained from a docking study, would begin by placing the complex in a simulated environment, typically a box of water molecules with ions to mimic physiological conditions. The forces on each atom are calculated using a molecular mechanics force field, and Newton's laws of motion are used to predict the positions and velocities of the atoms over a series of very short time steps. nih.gov
By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe the dynamic behavior of the complex. Key analyses of the resulting trajectory include:
Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein and the ligand. It can highlight which residues in the binding site are most involved in the interaction.
Interaction Analysis: The simulation trajectory can be analyzed to monitor specific interactions, such as hydrogen bonds, over time. This helps to identify the key interactions that contribute to the stability of the complex.
Although no such studies exist for this compound, MD simulations are routinely used to validate the docking results for other kinase inhibitors, including those with quinazoline (B50416) and isoquinoline scaffolds. nih.govrsc.org These simulations provide crucial insights into the dynamic stability of the ligand-protein interactions, which is essential for rational drug design.
De Novo Design and Virtual Screening Based on the this compound Scaffold
Extensive literature searches did not yield specific studies on the de novo design or virtual screening approaches centered exclusively on the this compound scaffold. The available research focuses on broader categories of isoquinoline and quinoline (B57606) derivatives, providing a general framework for how such computational studies are conducted without focusing on the specific cyclopropyl-substituted isoquinoline of interest. The following sections describe these general computational methodologies as they could theoretically be applied to the this compound scaffold, based on research on related compounds.
Ligand-Based Virtual Screening Approaches
Ligand-based virtual screening (LBVS) techniques are utilized in drug discovery when the three-dimensional structure of the biological target is unknown but a set of molecules with known activity is available. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a scaffold like this compound, LBVS could be employed to identify novel compounds with potentially similar therapeutic effects.
One of the primary LBVS methods is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For isoquinoline and quinoline derivatives, 2D and 3D-QSAR models have been developed to predict the activity of new compounds. nih.govresearchgate.net These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov For instance, a 3D-QSAR study on quinoline derivatives identified that specific structural features were beneficial for enhancing their anti-cancer properties. nih.gov
Pharmacophore modeling is another powerful ligand-based approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. fiveable.menih.gov By creating a pharmacophore model from a set of active isoquinoline or quinoline analogs, large chemical databases can be screened to find new molecules that match the model and are therefore likely to be active. nih.govijper.org This technique has been successfully used to identify novel inhibitors for various targets. mdpi.comnih.gov
The general workflow for a ligand-based virtual screening campaign is outlined in the table below.
| Step | Description | Relevant Techniques |
| 1. Data Set Preparation | A diverse set of molecules with known biological activities against a specific target is collected and curated. | - |
| 2. Model Generation | A predictive model is built based on the structural features and activities of the molecules in the data set. | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA), Pharmacophore Modeling |
| 3. Database Screening | Large databases of chemical compounds are screened using the generated model to identify potential "hits". | Similarity searching, Substructure searching |
| 4. Hit Filtering & Prioritization | The initial hits are filtered based on various criteria (e.g., drug-likeness, ADMET properties) and prioritized for further investigation. | Lipinski's Rule of Five, Computational ADMET prediction |
Structure-Based Virtual Screening Approaches
When the 3D structure of the target protein is known, structure-based virtual screening (SBVS) can be employed. This approach, also known as molecular docking, simulates the interaction between a small molecule and the binding site of a protein to predict the binding affinity and orientation of the molecule. mdpi.comyoutube.com This method is instrumental in identifying novel ligands for a target of interest in the early stages of drug discovery. mdpi.com
Molecular docking studies have been performed on various quinoline and isoquinoline derivatives to understand their binding modes with different biological targets, such as protein kinases. nih.govjksus.orgnih.gov The process involves placing a ligand into the binding site of a receptor and evaluating the fit using a scoring function. mdpi.com The results can provide valuable insights into the key interactions that govern molecular recognition, guiding the design of more potent and selective inhibitors. jksus.org For example, docking studies on benzoquinoline derivatives against cancer-related proteins revealed significant binding affinities through hydrophobic and hydrogen-bonding interactions. jksus.org
The general steps involved in a structure-based virtual screening workflow are summarized in the table below.
| Step | Description | Key Considerations |
| 1. Target Preparation | The 3D structure of the biological target (e.g., from X-ray crystallography or NMR) is prepared for docking. This may involve adding hydrogen atoms, assigning charges, and defining the binding site. | Protein Data Bank (PDB) for crystal structures. |
| 2. Ligand Database Preparation | A library of small molecules is prepared for docking. This includes generating 3D conformations for each molecule. | ZINC database, DrugBank, Maybridge HitFinder. ijper.org |
| 3. Molecular Docking | Each ligand from the database is docked into the defined binding site of the target protein. | Software such as AutoDock Vina, Glide, and GOLD are commonly used. mdpi.com |
| 4. Scoring and Ranking | The docked poses of the ligands are scored and ranked based on their predicted binding affinity. | Scoring functions estimate the free energy of binding. |
| 5. Post-Docking Analysis | The top-ranked compounds are visually inspected to analyze their binding modes and interactions with the receptor. Promising candidates are selected for experimental validation. | Analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. |
While no specific research on the de novo design and virtual screening of this compound has been identified, the established computational methodologies for related isoquinoline and quinoline scaffolds provide a clear roadmap for future in silico investigations of this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-Cyclopropylisoquinoline, and how can reproducibility be ensured in small-scale synthesis?
- Methodological Answer : The synthesis typically involves cyclopropanation of isoquinoline precursors via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or photochemical methods. To ensure reproducibility:
- Document reaction parameters (temperature, solvent, catalyst loading) in triplicate .
- Validate purity using HPLC (≥95% purity threshold) and characterize intermediates via H/C NMR .
- Provide raw spectral data in supplementary materials to resolve ambiguities in structural assignments .
Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?
- Methodological Answer :
- Compare experimental NMR shifts with computational predictions (DFT calculations at the B3LYP/6-31G* level) .
- Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out regioisomeric byproducts .
- Cross-reference with crystallographic data (if available) to validate cyclopropane ring geometry .
Q. What analytical techniques are most reliable for assessing the purity of this compound in heterocyclic mixtures?
- Methodological Answer :
| Technique | Use Case | Limitations |
|---|---|---|
| HPLC-UV | Quantifying major impurities (>0.1%) | Limited resolution for stereoisomers |
| GC-MS | Volatile byproduct detection | Unsuitable for thermally labile compounds |
| LC-HRMS | Identifying trace contaminants (<0.01%) | High cost and expertise required |
- Always pair chromatographic data with elemental analysis (C, H, N) for conclusive purity assessment .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA software to identify nucleophilic/electrophilic sites .
- Compare activation energies () for competing pathways (e.g., C-1 vs. C-3 substitution) via transition-state modeling .
- Validate predictions with kinetic isotope effects (KIEs) in experimental studies .
Q. How do steric and electronic effects of cyclopropane substituents influence the biological activity of this compound derivatives?
- Methodological Answer :
- Design a SAR (Structure-Activity Relationship) study with analogs varying in cyclopropane substituents (e.g., -CF, -CN, -Ph).
- Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding affinities (e.g., kinase inhibition) .
- Statistically analyze bioassay data (IC) using ANOVA to isolate steric vs. electronic contributions .
Q. What experimental and theoretical approaches address discrepancies in the reported stability of this compound under acidic conditions?
- Methodological Answer :
- Conduct pH-dependent stability assays (pH 1–7, 37°C) with UV-Vis monitoring .
- Compare experimental degradation rates () with DFT-calculated protonation energies at the cyclopropane ring .
- Reconcile contradictions by meta-analyzing literature data for solvent/ion effects .
Q. How can researchers optimize reaction conditions for this compound functionalization using Design of Experiments (DoE)?
- Methodological Answer :
- Apply a Box-Behnken design to test variables: catalyst (5–15 mol%), temperature (60–100°C), and solvent polarity (THF vs. DMF).
- Model yield (%) as a response variable using JMP or Minitab software .
- Validate optimal conditions with three independent replicates and report confidence intervals (95% CI) .
Methodological Guidelines
- Literature Review : Use PICOT framework (Population: this compound; Intervention: synthetic/analytic method; Comparison: alternative approaches; Outcome: yield/purity/activity) to structure search strategies in PubMed/Reaxys .
- Data Reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify experimental designs .
- Ethical Compliance : Declare IRB approvals for bioassays involving human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
